1-(Boc-amino)-6-methylnaphthalene
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Overview
Description
1-(Boc-amino)-6-methylnaphthalene is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a naphthalene ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-6-methylnaphthalene typically involves the protection of the amino group with a Boc group. This can be achieved by reacting 6-methylnaphthylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-6-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: TFA in dichloromethane.
Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized naphthalene derivatives.
Reduction: 6-methylnaphthylamine.
Substitution: N-substituted naphthalene derivatives.
Scientific Research Applications
1-(Boc-amino)-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-6-methylnaphthalene primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be deprotected and participate in subsequent reactions .
Comparison with Similar Compounds
1-(Boc-amino)-naphthalene: Lacks the methyl group at the 6-position.
1-(Boc-amino)-2-methylnaphthalene: Methyl group is at the 2-position instead of the 6-position.
1-(Boc-amino)-4-methylnaphthalene: Methyl group is at the 4-position.
Uniqueness: 1-(Boc-amino)-6-methylnaphthalene is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-(6-methylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-11-8-9-13-12(10-11)6-5-7-14(13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
InChI Key |
IZOORXXLHAPTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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